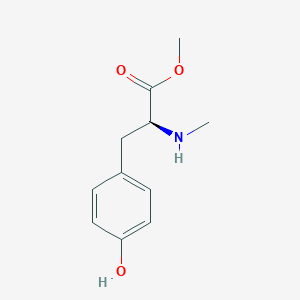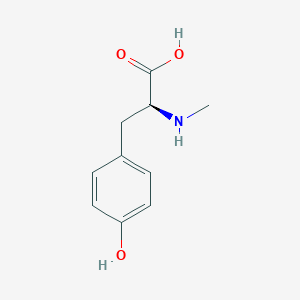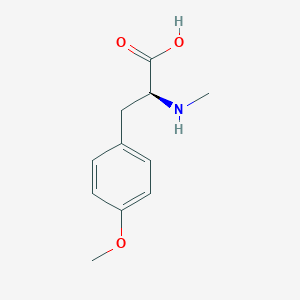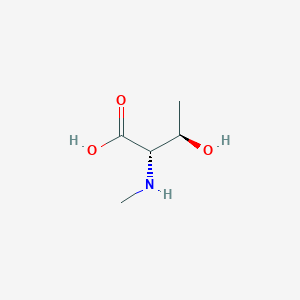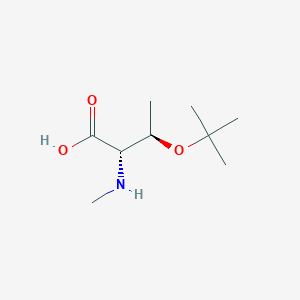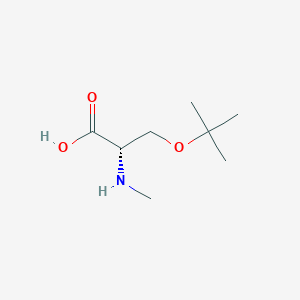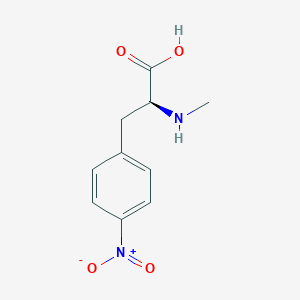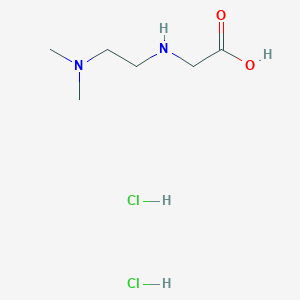
N-beta-Aminoethyl-gly-oet 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-beta-Aminoethyl-gly-oet 2hcl, also known as ethyl 2-((2-aminoethyl)amino)acetate dihydrochloride, is a chemical compound with the molecular formula C6H16Cl2N2O2 and a molecular weight of 219.11 g/mol . This compound is characterized by the presence of an aminoethyl group attached to a glycine ethyl ester, forming a dihydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-beta-Aminoethyl-gly-oet 2hcl typically involves the reaction of glycine ethyl ester with 2-aminoethylamine in the presence of hydrochloric acid. The reaction proceeds as follows:
- Glycine ethyl ester is dissolved in an appropriate solvent, such as ethanol.
- 2-Aminoethylamine is added to the solution, and the mixture is stirred at room temperature.
- Hydrochloric acid is slowly added to the reaction mixture to form the dihydrochloride salt.
- The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
- The product is isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the addition of reagents and maintain reaction conditions. The product is typically purified using large-scale recrystallization or chromatography techniques to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-beta-Aminoethyl-gly-oet 2hcl undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form primary amines.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as ammonia or primary amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary amines.
Substitution: Formation of amides or other derivatives.
Applications De Recherche Scientifique
N-beta-Aminoethyl-gly-oet 2hcl is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N-beta-Aminoethyl-gly-oet 2hcl involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound can also undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
N-beta-Aminoethyl-gly-oet 2hcl can be compared with other similar compounds, such as:
N-beta-Aminoethyl-glycine: Lacks the ethyl ester group, resulting in different chemical properties and reactivity.
N-beta-Aminoethyl-gly-oet: Similar structure but without the dihydrochloride salt, affecting its solubility and stability.
Ethyl 2-aminoethylaminoacetate: Similar structure but with different functional groups, leading to variations in reactivity and applications.
This compound is unique due to its combination of aminoethyl and glycine ethyl ester groups, which confer specific chemical properties and reactivity that are valuable in various scientific research applications.
Propriétés
IUPAC Name |
ethyl 2-(2-aminoethylamino)acetate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c1-2-10-6(9)5-8-4-3-7;;/h8H,2-5,7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKQTVNTKKSWFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
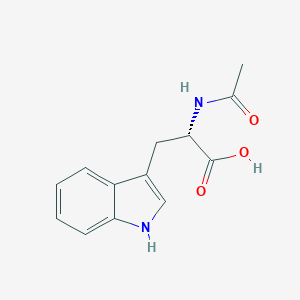
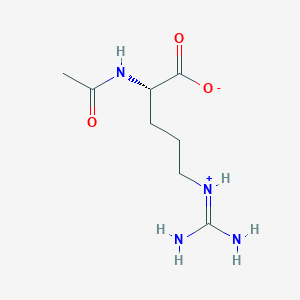
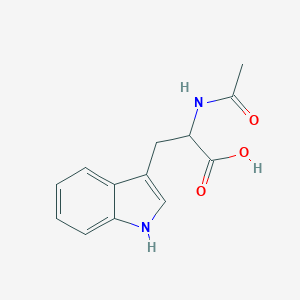

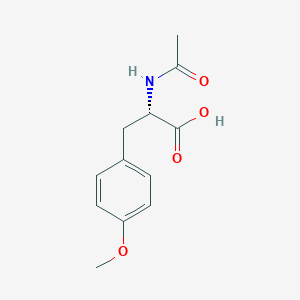
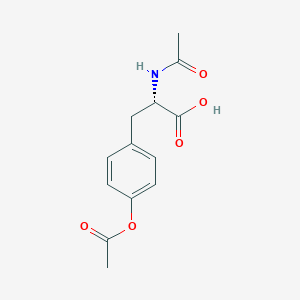
![2-[Benzyl(methyl)amino]-3-methylbutanoic acid](/img/structure/B554846.png)
